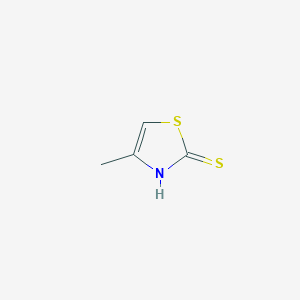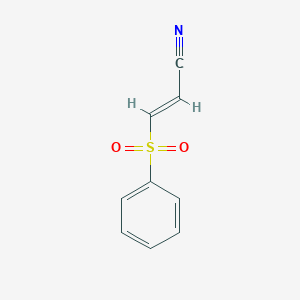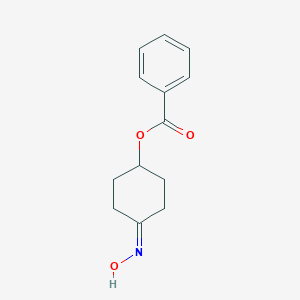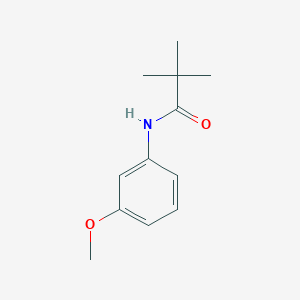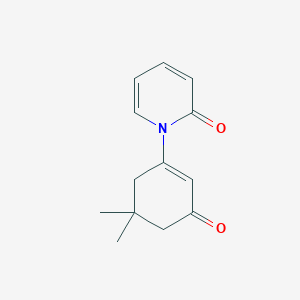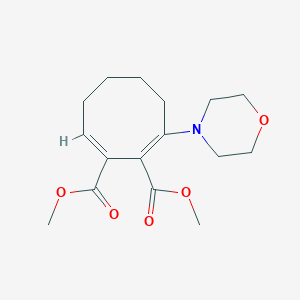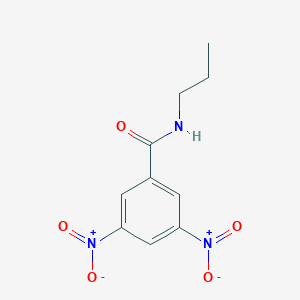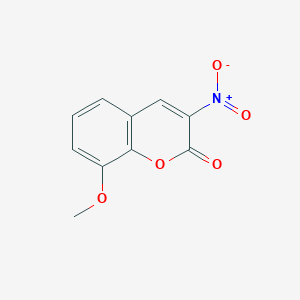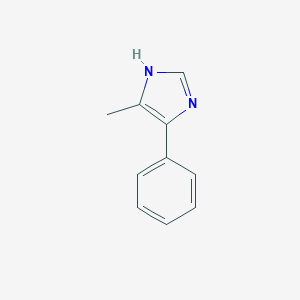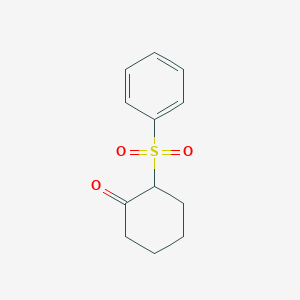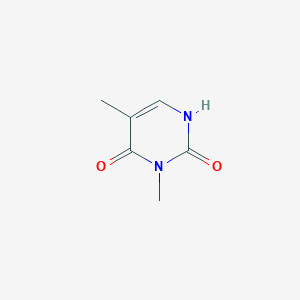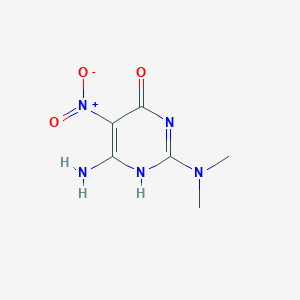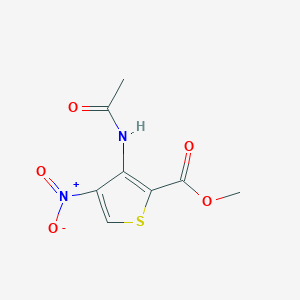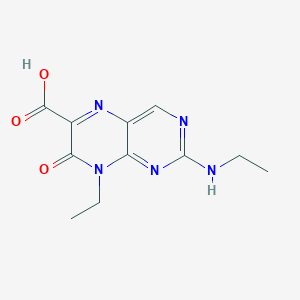
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid, also known as EACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EACA belongs to the class of pteridines and is a derivative of folic acid. Its chemical structure consists of a pteridine ring, an ethyl group, and an ethylamino group attached to the carboxylic acid group.
作用機序
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid exerts its biological effects by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid disrupts the normal cellular processes that rely on the synthesis of DNA and RNA, leading to cell death. 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has also been shown to inhibit the growth of fungi and cancer cells by disrupting their metabolic pathways.
生化学的および生理学的効果
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid inhibits the growth of cancer cells and fungi by disrupting their metabolic pathways. Additionally, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid can reduce tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid is its potent inhibitory activity against dihydrofolate reductase, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has certain limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
将来の方向性
There are several potential future directions for research on 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid to improve its yield and purity. Another area of research could investigate the potential use of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid as a plant growth regulator to enhance crop yields. Additionally, further studies could investigate the potential use of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid as an antifungal and antitumor agent in clinical settings.
合成法
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-amino-4-ethyl-5-formamido-6-hydroxypyrimidine with ethyl chloroacetate, followed by reduction with sodium borohydride. The resulting product is then subjected to a series of reactions involving acetylation, hydrolysis, and decarboxylation to yield 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid.
科学的研究の応用
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been extensively studied for its potential applications in various fields, including biochemistry, medicine, and agriculture. In biochemistry, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid is used as a substrate for dihydrofolate reductase, an enzyme that plays a critical role in the synthesis of DNA and RNA. In medicine, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been investigated for its potential use as an antifungal and antitumor agent. Additionally, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been studied for its potential applications in agriculture as a plant growth regulator.
特性
CAS番号 |
2144-74-3 |
|---|---|
製品名 |
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid |
分子式 |
C11H13N5O3 |
分子量 |
263.25 g/mol |
IUPAC名 |
8-ethyl-2-(ethylamino)-7-oxopteridine-6-carboxylic acid |
InChI |
InChI=1S/C11H13N5O3/c1-3-12-11-13-5-6-8(15-11)16(4-2)9(17)7(14-6)10(18)19/h5H,3-4H2,1-2H3,(H,18,19)(H,12,13,15) |
InChIキー |
ABHRNLNTOMFALB-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)CC |
正規SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)CC |
その他のCAS番号 |
2144-74-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



